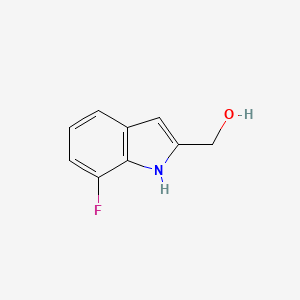
(7-フルオロ-1H-インドール-2-イル)メタノール
概要
説明
(7-Fluoro-1H-indol-2-yl)methanol: is a chemical compound with the molecular formula C₉H₈FNO. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorine atom at the 7th position and a hydroxymethyl group at the 2nd position of the indole ring makes this compound unique.
科学的研究の応用
Chemistry: (7-Fluoro-1H-indol-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, (7-Fluoro-1H-indol-2-yl)methanol is used as a probe to study enzyme-substrate interactions and receptor binding. Its indole core is structurally similar to tryptophan, an essential amino acid, making it useful in studying protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, (7-Fluoro-1H-indol-2-yl)methanol is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities .
作用機序
Target of Action
It is known that indole derivatives, which include (7-fluoro-1h-indol-2-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences the function of these targets . This interaction can lead to changes in cellular processes, potentially resulting in the biological activities mentioned above .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities that indole derivatives are known to possess .
Pharmacokinetics
The electrochemical properties of indole derivatives have been studied, and this information could be useful for understanding their pharmacokinetic properties .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse, depending on the specific targets and pathways involved .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoro-1H-indol-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 7-fluoroindole.
Formylation: The 7-fluoroindole undergoes a formylation reaction to introduce a formyl group at the 2nd position, resulting in 7-fluoro-2-formylindole.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding (7-Fluoro-1H-indol-2-yl)methanol.
Industrial Production Methods: Industrial production methods for (7-Fluoro-1H-indol-2-yl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: (7-Fluoro-1H-indol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form various derivatives. For example, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can yield the corresponding amine.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted indole derivatives.
類似化合物との比較
(7-Fluoro-1H-indole-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(7-Fluoro-1H-indole-2-amine): Similar structure but with an amino group instead of a hydroxymethyl group.
(7-Fluoro-1H-indole-2-methylamine): Similar structure but with a methylamine group instead of a hydroxymethyl group.
Uniqueness: (7-Fluoro-1H-indol-2-yl)methanol is unique due to the presence of both a fluorine atom at the 7th position and a hydroxymethyl group at the 2nd position. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry .
特性
IUPAC Name |
(7-fluoro-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYWCKVYCYZQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


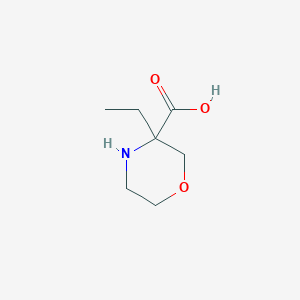
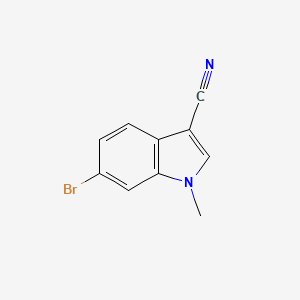
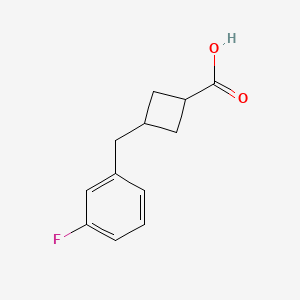
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)
![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)
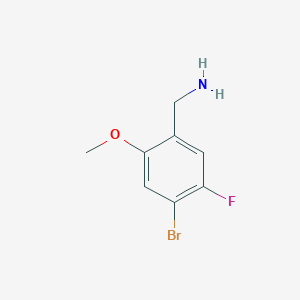
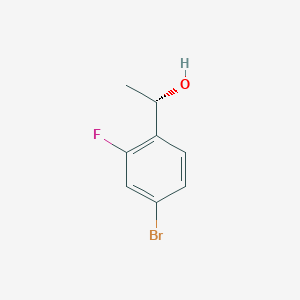
![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)

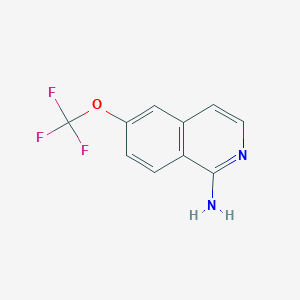
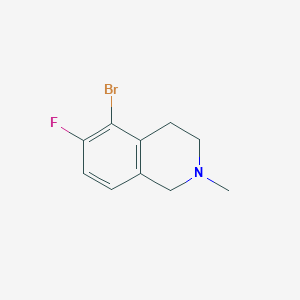
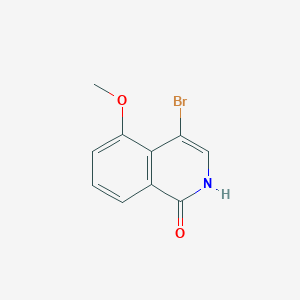
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)
